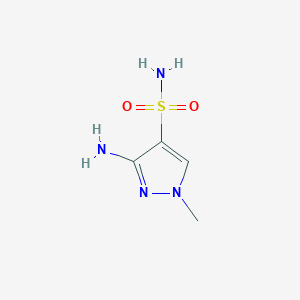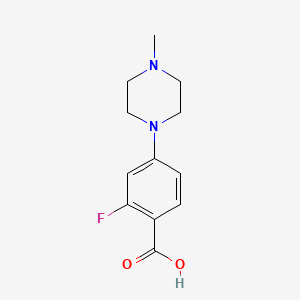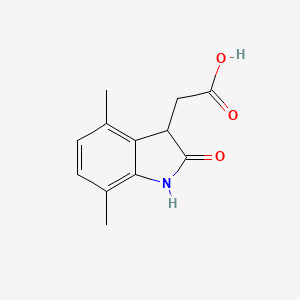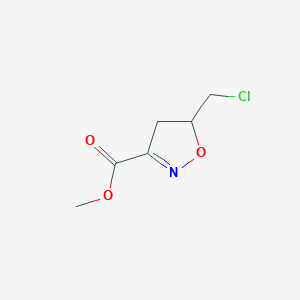![molecular formula C25H35NO3 B1439609 N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline CAS No. 1217836-37-7](/img/structure/B1439609.png)
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline
Vue d'ensemble
Description
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline is a complex organic compound with the molecular formula C25H35NO3 and a molecular weight of 397.55 g/mol . This compound is primarily used in proteomics research and is known for its unique chemical structure, which includes a sec-butyl group, a phenoxy group, and a tetrahydrofuran ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of sec-butylphenol with an appropriate alkylating agent to form the sec-butylphenoxy intermediate.
Butylation: The phenoxy intermediate is then reacted with butyl bromide under basic conditions to introduce the butyl group.
Aniline Coupling: The final step involves the coupling of the butylated phenoxy intermediate with tetrahydro-2-furanylmethoxy aniline under acidic or basic conditions to form the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and aniline moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Applications De Recherche Scientifique
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of protein-ligand interactions and enzyme kinetics.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Zwitterions: Molecules containing both positive and negative charges, such as amino acids and sulfamic acid.
Uniqueness
N-{2-[2-(Sec-butyl)phenoxy]butyl}-3-(tetrahydro-2-furanylmethoxy)aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in various fields of research.
Propriétés
IUPAC Name |
N-[2-(2-butan-2-ylphenoxy)butyl]-3-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35NO3/c1-4-19(3)24-13-6-7-14-25(24)29-21(5-2)17-26-20-10-8-11-22(16-20)28-18-23-12-9-15-27-23/h6-8,10-11,13-14,16,19,21,23,26H,4-5,9,12,15,17-18H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBGVARKKAWXKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OC(CC)CNC2=CC(=CC=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{5-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]pentyl}(methyl)amine](/img/structure/B1439526.png)
![2-{[(4-Fluorophenyl)methyl]amino}acetic acid hydrochloride](/img/structure/B1439528.png)
![[Methyl-(6-methyl-pyridazin-3-yl)-amino]-acetic acid](/img/structure/B1439529.png)
![4-Benzoyl-8-benzyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1439532.png)

![1-[(Thiophen-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1439535.png)




![(7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B1439545.png)

![Methyl[1-(5-methylthiophen-2-yl)ethyl]amine hydrochloride](/img/structure/B1439548.png)

